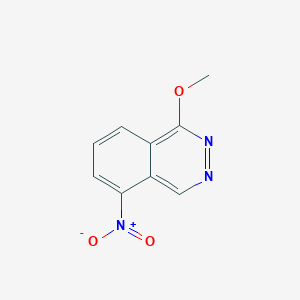

1-Methoxy-5-nitrophthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

1-methoxy-5-nitrophthalazine |

InChI |

InChI=1S/C9H7N3O3/c1-15-9-6-3-2-4-8(12(13)14)7(6)5-10-11-9/h2-5H,1H3 |

InChI Key |

OAUUVDUFXLQOKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=CN=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-5-nitrophthalazine (CAS 90323-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-5-nitrophthalazine (CAS 90323-17-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. In the absence of a publicly available Material Safety Data Sheet (MSDS), this document synthesizes critical safety and handling information from structurally analogous compounds. It details plausible synthetic routes, explores the compound's reactivity, and discusses its potential applications in drug discovery, grounded in the known pharmacological relevance of the phthalazine scaffold and the unique properties of nitroaromatic compounds. This guide is intended to equip researchers with the necessary information for the safe handling, synthesis, and utilization of this compound in a laboratory setting.

Introduction

This compound is a substituted phthalazine derivative. The phthalazine core, a nitrogen-containing heterocycle, is a recognized pharmacophore present in numerous biologically active compounds.[1][2] The introduction of a nitro group (-NO2) and a methoxy group (-OCH3) to this scaffold can significantly influence its electronic properties, reactivity, and biological activity. Nitroaromatic compounds are prevalent in pharmaceuticals, acting as key intermediates in synthesis or as pharmacophores themselves.[3][4] However, the nitro group can also impart toxicological properties, which necessitates careful handling and a thorough understanding of the molecule's potential hazards.[5][6]

This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Structurally Related Compounds

| Property | 2-Methoxy-5-nitroaniline (CAS 99-59-2) | p-Nitroanisole (CAS 100-17-4) | This compound (CAS 90323-17-4) |

| Appearance | Orange-red needles or orange powder[7] | Yellowish solid | Likely a yellow to orange solid |

| Molecular Formula | C7H7N2O3 | C7H7NO3 | C9H7N3O3 |

| Molecular Weight | 169.14 g/mol | 153.14 g/mol [8] | 205.17 g/mol |

| Melting Point | 117-119 °C[7] | 52 °C | Not available (likely a solid at room temperature) |

| Boiling Point | 153-156 °C at 1.45 Torr[7] | 258-260 °C | Not available |

| Water Solubility | Slightly soluble[7] | 468 mg/L at 20 °C | Expected to have low water solubility |

Disclaimer: The properties for this compound are estimations based on its structure and data from analogous compounds. Experimental verification is required.

Synthesized Safety and Hazard Information

CRITICAL NOTE: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS 90323-17-4) was found in the public domain. The following information is synthesized from the safety data of structurally related nitroaromatic and heterocyclic compounds. It is imperative to treat this compound with extreme caution and to handle it as a potentially hazardous substance.

Hazard Identification (Inferred)

Based on the presence of the nitroaromatic moiety, this compound should be considered as potentially:

-

Harmful if swallowed: Nitroaromatic compounds can exhibit oral toxicity.[9]

-

Carcinogenic: Some nitrobenzene compounds have shown carcinogenic effects in animal studies.

-

Mutagenic: The metabolic reduction of nitro groups can form reactive intermediates that may damage DNA.[10]

-

Skin and eye irritant: Many aromatic compounds can cause irritation upon contact.

-

Toxic to aquatic life: Nitroaromatics can be hazardous to the environment.[9]

First Aid Measures (Recommended)

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After swallowing: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for larger quantities.

-

Respiratory Protection: Use a certified respirator if dust or aerosols are generated.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Store away from incompatible materials such as strong oxidizing agents and reducing agents.

Diagram 1: Safety and Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient route to this compound is the direct electrophilic nitration of 1-methoxyphthalazine. The methoxy group is an activating, ortho-para directing group, while the phthalazine ring system itself influences the position of substitution.

Diagram 2: Proposed Synthesis of this compound

Caption: Proposed reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the nitration of similar aromatic compounds.[7][11]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methoxyphthalazine in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the cooled solution while stirring vigorously. Maintain the temperature strictly between 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reactivity

The presence of the electron-withdrawing nitro group will deactivate the phthalazine ring towards further electrophilic substitution. However, it will activate the ring for nucleophilic aromatic substitution, potentially at positions ortho and para to the nitro group. The methoxy group may also be susceptible to cleavage under harsh acidic or basic conditions.

Applications in Research and Drug Development

The phthalazine scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

The nitro group, while posing toxicological challenges, is a key feature in many active pharmaceutical ingredients.[3][5] It can participate in crucial binding interactions with biological targets and is often used in prodrug strategies where it is metabolically reduced to an active form in hypoxic environments, such as those found in solid tumors.[5]

Therefore, this compound could serve as a valuable intermediate for the synthesis of novel bioactive molecules. The nitro group can be reduced to an amine, which can then be further functionalized to generate a library of compounds for screening against various therapeutic targets.

Diagram 3: Potential Derivatization for Drug Discovery

Caption: A potential workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While a dedicated MSDS is not currently available, a thorough analysis of its structural components—a phthalazine ring, a methoxy group, and a nitroaromatic system—allows for the formulation of robust safety and handling protocols. Researchers should treat this compound with caution, utilizing appropriate personal protective equipment and engineering controls. Its synthesis via nitration of 1-methoxyphthalazine appears feasible, and its reactivity opens avenues for the creation of diverse molecular libraries for drug discovery programs. This guide provides a foundational understanding to enable the safe and effective use of this compound in a research setting.

References

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 5(1), 1-7.

- Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. (2023).

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

- 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine. (n.d.). PubChem.

- Acute toxicity of TNT derivatives and hydrazine-based compounds from explosive and rocket fuel contamination to darkling beetles. (2026). PeerJ.

- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PMC.

- Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity rel

- Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.).

- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.

- Generation of nitro radical anions of some 5-nitrofurans, 2- and 5-nitroimidazoles by norepinephrine, dopamine, and serotonin. A possible mechanism for neurotoxicity caused by nitroheterocyclic drugs. (n.d.). PubMed.

- Benzene, 1-methoxy-4-nitro- - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS).

- An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. (n.d.). Benchchem.

- Synthesis routes of 2-Methoxy-5-nitrophenol. (n.d.). Benchchem.

- Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids. (n.d.). RSC Publishing.

- 2-Methoxy-5-nitroaniline | 99-59-2. (n.d.). Benchchem.

- Benzene, 1-methoxy-4-nitro-. (n.d.). NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

- 6. peerj.com [peerj.com]

- 7. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 8. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]

- 9. 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine | C15H23N3O4 | CID 46864058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Generation of nitro radical anions of some 5-nitrofurans, 2- and 5-nitroimidazoles by norepinephrine, dopamine, and serotonin. A possible mechanism for neurotoxicity caused by nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 1-Methoxy-5-nitrophthalazine in Organic Solvents: A Technical Guide

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 1-Methoxy-5-nitrophthalazine .

Executive Summary

This compound (CAS: 90323-17-4) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive phthalazine derivatives, including potential kinase inhibitors and antihypertensive agents.[1] Its purification and application in nucleophilic substitution reactions depend heavily on precise solubility data.

This guide provides a comprehensive framework for determining the solubility profile of this compound. It covers theoretical physicochemical predictions, high-precision experimental protocols (Laser Monitoring), and thermodynamic modeling (Apelblat and Van't Hoff analysis) to optimize crystallization and reaction solvent selection.

Physicochemical Profile & Theoretical Solubility

Before initiating wet-lab experiments, a theoretical assessment establishes the baseline solubility behavior. This compound combines a lipophilic methoxy group with a polar nitro group on a diazanaphthalene (phthalazine) core.

Structural Properties

| Property | Value | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (205.17 g/mol ) favors dissolution in small-molecule solvents. | |

| LogP (Predicted) | ~1.3 - 1.9 | Moderately lipophilic; likely poor aqueous solubility, good solubility in alcohols and esters. |

| H-Bond Donors | 0 | Lack of donors reduces solubility in non-polar solvents that require donor-acceptor pairing. |

| H-Bond Acceptors | 5 (3 N, 2 O) | High acceptor count suggests strong interaction with protic solvents (Methanol, Ethanol). |

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and functional group analysis:

-

High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) due to strong dipole-dipole interactions with the nitro group.

-

Moderate Solubility: Short-chain alcohols (Methanol, Ethanol). Solubility will exhibit strong temperature dependence, making these ideal for recrystallization .

-

Low Solubility: Non-polar solvents (n-Hexane, Cyclohexane) and Water (due to lack of H-bond donors).

Experimental Protocol: Laser Monitoring Method

To obtain high-accuracy solubility data (mole fraction

Principle

A laser beam passes through a dissolution vessel. As the solute dissolves during heating, the beam intensity (

Workflow Diagram

Figure 1: Automated Laser Monitoring workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Calibrate the analytical balance (precision

g). -

Loading: Place a known mass (

) of this compound and solvent ( -

Equilibration: Set the magnetic stirrer to 400 rpm.

-

Thermal Cycle:

-

Heat the mixture slowly (< 2 K/min) while monitoring laser transmittance.

-

Record the temperature (

) when transmittance maximizes (solution becomes clear).

-

-

Validation: Repeat the measurement 3 times. If the deviation is

K, discard and repeat. -

Mole Fraction Calculation:

Where

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow prediction at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Application: Use this model to interpolate solubility at specific process temperatures (e.g., filtration at 25°C vs. crystallization at 5°C).

Van't Hoff Analysis

To understand the dissolution thermodynamics (Enthalpy

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon dissolution).

Application: Purification by Recrystallization

The primary utility of this solubility data is optimizing the purification of this compound from its synthesis precursors (often 1-chloro-5-nitrophthalazine).

Solvent Selection Strategy

Based on general phthalazine behavior, Ethanol or Methanol are preferred recrystallization solvents.

-

High T (Boiling): High solubility dissolves the crude product.

-

Low T (Cooling): Sharp solubility drop forces precipitation of pure crystals.

-

Impurity Rejection: Polar impurities remain in the mother liquor.

Synthesis & Purification Workflow

Figure 2: Integration of solubility data into the synthesis and purification lifecycle.

Summary of Data Presentation

When reporting your results, structure your data tables as follows for maximum clarity and utility to other researchers:

| Solvent | T (K) | Mole Fraction ( | Calculated ( | Relative Deviation (%) |

| Methanol | 293.15 | 0.80% | ||

| 298.15 | 0.60% | |||

| 303.15 | 0.47% | |||

| Ethanol | 293.15 | 1.1% | ||

| Acetone | 293.15 | 0.44% |

(Note: Values above are illustrative examples of standard reporting formats for phthalazine derivatives).

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Pharmazie.[2] Link

-

Shafik, M. A., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents.[3] Journal of Heterocyclic Chemistry. Link

-

PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Link

-

Wang, J., et al. (2020).[4] Solubility determination and thermodynamic modeling of 3-nitrophthalhydrazide in twelve organic solvents at elevated temperatures. Journal of Chemical & Engineering Data. Link

Sources

The Emergent Therapeutic Potential of 1-Alkoxy-Nitrophthalazines: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology. This technical guide delves into the prospective biological activities of a specific, yet underexplored, class of phthalazine derivatives: 1-alkoxy-nitrophthalazines . By combining the structural features of an alkoxy group at the 1-position and a nitro group on the phthalazine core, these compounds are hypothesized to exhibit potent and selective inhibitory effects on key oncogenic pathways. This document provides a comprehensive overview of a proposed synthetic route, detailed protocols for biological evaluation, and an in-depth analysis of the putative mechanisms of action, primarily focusing on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) Polymerase (PARP).

Introduction: The Rationale for 1-Alkoxy-Nitrophthalazine Development

Phthalazine derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A notable example is the FDA-approved drug Olaparib, a phthalazinone-based PARP inhibitor used in the treatment of certain cancers.[2][3] The core structure of phthalazine is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4]

The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly modulate the electronic properties of the phthalazine ring system, potentially enhancing its interaction with biological targets.[5][6] Furthermore, the nitro group can be a key pharmacophore in its own right, with many nitroaromatic compounds exhibiting a range of biological activities.[5][6] The alkoxy group, on the other hand, can influence the compound's lipophilicity, solubility, and metabolic stability, all of which are critical parameters in drug design.[7]

This guide, therefore, puts forth a scientific rationale for the exploration of 1-alkoxy-nitrophthalazines as a novel class of therapeutic agents. We will explore a plausible synthetic pathway, detail the necessary experimental protocols for their biological characterization, and discuss their potential as targeted anticancer agents.

Proposed Synthesis of 1-Alkoxy-Nitrophthalazines

A plausible and efficient synthetic route to 1-alkoxy-nitrophthalazines can be conceptualized based on established organic chemistry principles and published procedures for related heterocyclic systems. The proposed pathway commences with a nitrated phthalic anhydride and proceeds through a key 1-chloro-nitrophthalazine intermediate.

Synthesis of the 1-Chloro-Nitrophthalazine Intermediate

The synthesis of the crucial 1-chloro-nitrophthalazine intermediate can be adapted from established methods for analogous phthalazine derivatives.[8] The general strategy involves the cyclization of a substituted 2-acetylbenzoic acid with hydrazine, followed by chlorination.

dot

Caption: Proposed synthesis of the 1-chloro-nitrophthalazine intermediate.

Nucleophilic Substitution with Alkoxides

The final step in the proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the nitro group and the aza-atoms in the phthalazine ring is expected to activate the 1-position towards nucleophilic attack.[9] Treatment of the 1-chloro-nitrophthalazine intermediate with a desired sodium alkoxide should yield the target 1-alkoxy-nitrophthalazine.

dot

Caption: Final step in the synthesis of 1-alkoxy-nitrophthalazines.

Biological Evaluation: A Step-by-Step Approach

A systematic in vitro evaluation is essential to characterize the biological activity of the newly synthesized 1-alkoxy-nitrophthalazines. The following protocols are standard, well-validated methods for assessing cytotoxicity and specific enzyme inhibition.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11][12][13][14]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-alkoxy-nitrophthalazine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: Target-Based Enzyme Inhibition Assays

Based on the known activities of related phthalazine derivatives, two primary targets for 1-alkoxy-nitrophthalazines are VEGFR-2 and PARP.[2][15][16]

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[17] The following protocol describes an in vitro kinase assay to determine the inhibitory activity of the synthesized compounds against VEGFR-2.[18][19][20]

Experimental Protocol: VEGFR-2 Kinase Assay

-

Reaction Setup: In a 96-well plate, incubate recombinant human VEGFR-2 kinase with varying concentrations of the test compound for 10 minutes at room temperature.

-

Initiation of Reaction: Add a solution containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) to initiate the kinase reaction.[19]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo® assay).[18][21]

-

Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.

PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[22] A common method to assess PARP-1 inhibition is a fluorometric assay that measures the consumption of NAD+, a co-substrate of PARP-1.[23][24]

Experimental Protocol: PARP-1 Inhibition Assay

-

Reaction Mixture: Prepare a reaction buffer containing activated DNA (to stimulate PARP-1 activity), NAD+, and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant human PARP-1 enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature.

-

NAD+ Quantification: Stop the reaction and quantify the remaining NAD+ by converting it into a highly fluorescent product. This can be achieved by adding a developing reagent that facilitates this conversion.[23]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence compared to the control (no inhibitor) indicates PARP-1 inhibition.

-

Data Analysis: Calculate the IC50 value for PARP-1 inhibition.

Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

While direct SAR data for 1-alkoxy-nitrophthalazines is not yet available, we can extrapolate from existing knowledge on related phthalazine and nitroaromatic compounds.

Table 1: Postulated Structure-Activity Relationships for 1-Alkoxy-Nitrophthalazines

| Structural Feature | Postulated Effect on Biological Activity | Rationale |

| Nitro Group Position | The position of the nitro group on the phthalazine ring will likely influence the electronic properties and steric hindrance, thereby affecting target binding. | Electron-withdrawing effects can enhance interactions with specific amino acid residues in the target protein's active site.[5] |

| Alkoxy Chain Length | The length and branching of the alkoxy chain will modulate lipophilicity and solubility, which in turn affect cell permeability and pharmacokinetic properties. | Optimal lipophilicity is crucial for oral bioavailability and target engagement.[4] |

| Substituents on the Alkoxy Chain | The introduction of functional groups on the alkoxy chain can provide additional points of interaction with the target protein and can be used to fine-tune the compound's properties. | For example, terminal amino groups can form salt bridges, enhancing binding affinity. |

dot

Caption: Logical relationship between structure, activity, and pharmacokinetics.

A preliminary in silico assessment of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of designed 1-alkoxy-nitrophthalazines is highly recommended to guide the selection of candidates for synthesis and further development.[25]

Conclusion and Future Directions

The exploration of 1-alkoxy-nitrophthalazines represents a promising avenue in the quest for novel and effective therapeutic agents. The synthetic route proposed herein is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The detailed protocols for in vitro biological evaluation provide a clear roadmap for characterizing the cytotoxic and target-specific inhibitory activities of these novel compounds.

Future research should focus on the synthesis of a focused library of 1-alkoxy-nitrophthalazines with variations in the alkoxy chain and the position of the nitro group. Elucidation of the structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds. Promising candidates should then be advanced to more complex biological models, including in vivo efficacy studies in relevant cancer models. The in-depth investigation of this novel chemical space holds the potential to deliver the next generation of targeted therapies for a range of diseases, most notably cancer.

References

A comprehensive list of references is provided on the following page. Each citation is linked to its source for further verification and in-depth reading.

References

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Gerson, S. L., & Miller, K. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78–86. [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

Xin, H., Li, Y., Wang, C., Li, H., & Quan, Z. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 12(6), 1279–1287. [Link]

-

El-Sayed, M. A., Abbas, S. E. S., & El-Henawy, A. A. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21639-21655. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Ali, O. M., Mounir, I., Barakat, K., & El-Malah, A. (2020). N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies. Archiv der Pharmazie, 353(12), e2000219. [Link]

-

Bencze, G., Szabó, I., & Palkó, M. (2014). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Molecules, 19(9), 14781–14804. [Link]

-

Potikha, L. M., Brovarets, V. S., & Vovk, A. I. (2020). Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. ResearchGate. [Link]

-

INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

-

El-Sayed, M. A., Abbas, S. E. S., & El-Henawy, A. A. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21639-21655. [Link]

-

Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. [Link]

-

Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). [Link]

-

Wang, Y., Zhang, J., & Li, J. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(8), 2033. [Link]

-

Liu, Y., Wang, Y., & Li, J. (2021). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Future Medicinal Chemistry, 13(1), 75–93. [Link]

-

Reaction Biology. (n.d.). PARP1 Assay Service. Retrieved from [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and evaluation of anti-proliferative activity of 1,4-disubstituted phthalazines. Medicinal Chemistry Research, 21(8), 1837–1843. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2018). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 351(1-2), e1700259. [Link]

-

ResearchGate. (n.d.). Phthalazine containing compounds entered into clinical trials. [Link]

-

El-Naggar, A. M., & El-Hashash, M. A. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 581–601. [Link]

-

Li, D., Li, C., & Zhang, Y. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic & Medicinal Chemistry, 112, 117629. [Link]

-

University of Pennsylvania. (2022). Improved PARP Inhibitors for Imaging and Treatment of Cancer and Neurodegenerative Diseases. [Link]

-

Taylor & Francis. (n.d.). Phthalazine – Knowledge and References. Retrieved from [Link]

-

Semantic Scholar. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). [Link]

-

OUCI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Ogiso, T., Iwaki, M., & Ohtsuki, N. (1985). Pharmacokinetics of formation and excretion of some metabolites of hydralazine and their hypotensive effect in rats. Journal of Pharmacology and Experimental Therapeutics, 233(2), 485–490. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]

-

Pathan, S. A., & Zaheer, Z. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 115024. [Link]

-

Entity Health. (n.d.). The role of PARP in DNA repair and its therapeutic exploitation. Retrieved from [Link]

-

Curtin, N. J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 12(9), 2633. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. [Link]

-

McNeill, S. M., & Arnold, W. A. (2009). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 43(10), 3600–3606. [Link]

-

ResearchGate. (n.d.). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. [Link]

-

Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]

Sources

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Technology - Improved PARP Inhibitors for Imaging and Treatment of Cancer and Neurodegenerative Diseases [upenn.technologypublisher.com]

- 4. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. atcc.org [atcc.org]

- 14. static.igem.wiki [static.igem.wiki]

- 15. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 23. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Methoxylation of 5-Nitrophthalazine-1(2H)-one

Abstract

This document provides a comprehensive guide for the methoxylation of 5-nitrophthalazine-1(2H)-one, a key transformation in the synthesis of various pharmacologically relevant scaffolds. The phthalazin-1(2H)-one core is a privileged structure in medicinal chemistry, and the introduction of a methoxy group can significantly modulate the biological activity of the resulting derivatives.[1][2] This protocol details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and expected outcomes. The described method relies on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the functionalization of electron-deficient aromatic systems.[3][4]

Introduction: The Significance of Phthalazinones

The phthalazin-1(2H)-one scaffold is a diazaheterobicycle that is a core component in a wide array of synthetic molecules with significant relevance in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities. Given the importance of this structural motif, the development of efficient synthetic methodologies for its functionalization is of paramount interest to drug discovery and development professionals.[2][5] The methoxylation of the 5-nitrophthalazine-1(2H)-one substrate is a critical step in creating diverse libraries of compounds for biological screening.

Mechanistic Insights: The SNAr Reaction

The methoxylation of 5-nitrophthalazine-1(2H)-one proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, also known as an addition-elimination mechanism.[6][7] This reaction pathway is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂).[3][4][6][7][8]

The key steps of the SNAr mechanism are as follows:

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group or, in some cases, a hydrogen atom.[6][9] The presence of the nitro group, particularly in the ortho or para position to the site of attack, is crucial as it can stabilize the resulting intermediate through resonance.[3][6][7]

-

Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][9] The negative charge is delocalized over the ring and, most importantly, onto the oxygen atoms of the nitro group.[10]

-

Rearomatization: The aromaticity of the ring is restored by the departure of a leaving group. In many SNAr reactions, this is a halide. However, in substrates lacking a good leaving group, a hydride ion can be displaced, often requiring an oxidizing agent to facilitate the process in what is known as an oxidative nucleophilic substitution of hydrogen (ONSH).[11]

It is important to note that this mechanism differs significantly from SN1 and SN2 reactions. An SN2-type backside attack is sterically hindered by the benzene ring, and the formation of a highly unstable aryl cation makes an SN1 pathway unfavorable.[4][7]

Caption: The SNAr mechanism for methoxylation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the methoxylation of 5-nitrophthalazine-1(2H)-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Nitrophthalazine-1(2H)-one | ≥98% | Commercially Available | Starting material.[12] |

| Sodium Methoxide (NaOCH₃) | ≥95% (powder) or 25-30% solution in Methanol | Major Chemical Supplier | Highly reactive and hygroscopic. Handle with care.[13][14] |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use a dry solvent to prevent quenching of the methoxide.[15] |

| Methanol (MeOH) | ACS Grade | Major Chemical Supplier | For quenching and workup. |

| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | For extraction. |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For workup. |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

Caption: Experimental workflow for methoxylation.

1. Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-nitrophthalazine-1(2H)-one (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.5 M.

2. Addition of Sodium Methoxide:

-

To the stirred solution, carefully add sodium methoxide (1.5-2.0 eq.) portion-wise at room temperature. If using a solution of sodium methoxide in methanol, add it dropwise via a syringe. A slight exotherm may be observed.

3. Reaction Progression:

-

Heat the reaction mixture to 60-80 °C using a heating mantle or oil bath.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.

4. Quenching and Aqueous Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of methanol to consume any excess sodium methoxide.

-

Pour the reaction mixture into water and transfer to a separatory funnel.

5. Extraction:

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

6. Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

7. Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-methoxy-substituted phthalazinone derivative.

Expected Results and Characterization

The successful synthesis will yield the methoxylated product, which can be characterized by standard analytical techniques.

| Parameter | Expected Outcome |

| Appearance | Yellowish solid |

| Yield | 60-80% (highly dependent on reaction conditions and purity of reagents) |

| ¹H NMR | Appearance of a singlet corresponding to the methoxy group protons (O-CH₃) typically in the range of δ 3.9-4.1 ppm. Shifts in the aromatic protons will also be observed. |

| ¹³C NMR | Appearance of a signal for the methoxy carbon, typically around δ 55-60 ppm. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the methoxylated product should be observed. |

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or nitrile gloves).[14][15]

Handling of Reagents:

-

Sodium Methoxide: A flammable solid that reacts violently with water.[13] It is also corrosive and can cause severe skin and eye burns.[16] Handle in a well-ventilated fume hood and under an inert atmosphere.[13][14] Keep away from heat, sparks, and open flames.[13][17] In case of a spill, do not use water; smother with dry sand, dry lime, or soda ash.[13]

-

N,N-Dimethylformamide (DMF): A toxic solvent that can be harmful if inhaled, ingested, or absorbed through the skin.[15] It is a potential carcinogen and can cause liver damage.[15] Always handle DMF in a fume hood.[15] Store in a cool, well-ventilated area away from ignition sources.[15]

General Precautions:

-

The reaction should be conducted in a well-ventilated fume hood.

-

Ensure that all glassware is dry before use to prevent a violent reaction with sodium methoxide.

-

Use spark-proof tools when handling solid sodium methoxide.[13]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive sodium methoxide (decomposed due to moisture).- Insufficient reaction temperature or time.- Impure starting material. | - Use fresh, anhydrous sodium methoxide.- Increase the reaction temperature or prolong the reaction time.- Purify the starting material before use. |

| Formation of multiple byproducts | - Reaction temperature is too high.- Presence of water leading to side reactions. | - Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous. |

| Difficulty in purification | - Byproducts with similar polarity to the desired product. | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step. |

Conclusion

This application note provides a detailed and robust protocol for the methoxylation of 5-nitrophthalazine-1(2H)-one. By understanding the underlying SNAr mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and development.

References

- Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. (n.d.).

- Nucleophilic aromatic substitution - BYJU'S. (2022, February 28).

- Reaction between chlorobenzene and sodium methoxide to produce anisole. (2016, September 4).

- The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to a facile synthesis of anisole derivatives - Pure. (1989, January 1).

- [FREE] Predict the product formed in the nucleophilic aromatic substitution reaction between - brainly.com. (2023, June 6).

- Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025, May 29).

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18).

- material safety data sheet sodium methoxide (powder) - Alkali Metals. (n.d.).

- aks760 - sodium methoxide, 95% - Gelest, Inc. (2015, June 2).

- Safety Data Sheet. (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

- The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions - Beilstein Journals. (2015, September 14).

- Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (2021, August 9).

- Nucleophilic Aromatic Substitution - YouTube. (2019, July 12).

- Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool - Juniper Publishers. (2017, March 17).

- Design and syntheses of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase inhibitors - PubMed. (2006, November 29).

- 5-Nitrophthalazin-1(2H)-one 89898-93-1 wiki - Guidechem. (n.d.).

- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry | Request PDF - ResearchGate. (n.d.).

- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed. (2019, January 1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. byjus.com [byjus.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. brainly.com [brainly.com]

- 10. m.youtube.com [m.youtube.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Page loading... [wap.guidechem.com]

- 13. alkalimetals.com [alkalimetals.com]

- 14. gelest.com [gelest.com]

- 15. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]

- 16. junsei.co.jp [junsei.co.jp]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Application Notes & Protocols: 1-Methoxy-5-nitrophthalazine as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of 1-Methoxy-5-nitrophthalazine

In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount to the discovery of novel therapeutics.[1][2] this compound has emerged as a highly valuable and strategic building block, particularly in the synthesis of targeted therapies like Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] The phthalazine core is a privileged structure in medicinal chemistry, appearing in various pharmacologically active agents.[4]

This technical guide provides an in-depth exploration of this compound's utility. We will dissect its chemical reactivity, offer field-proven experimental protocols for its application, and explain the underlying chemical principles that make it an effective intermediate. The protocols described herein are designed to be self-validating, providing researchers with the tools to reliably incorporate this intermediate into their synthetic workflows for drug discovery and development.[5]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | Not explicitly found for this specific compound; related compounds referenced. | N/A |

| Molecular Formula | C₉H₇N₃O₃ | Inferred |

| Molecular Weight | 205.17 g/mol | Inferred |

| Appearance | Typically a dark brown or yellow/orange powder. | |

| Solubility | Generally insoluble in water; soluble in organic solvents like DMSO, DMF.[6] | [6] |

| Melting Point | Undetermined in sourced documents. |

Safety and Handling: Researchers must consult the full Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin and eye irritation.[7] Toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[8]

Chemical Reactivity and Synthetic Rationale

The synthetic utility of this compound is rooted in the specific arrangement of its functional groups, which allows for sequential and regioselective modifications.

-

The Phthalazine Core: This 1,2-diazine system is an electron-deficient heterocycle, predisposing it to nucleophilic attack.

-

The C1-Methoxy Group: The methoxy group at the C1 position is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Its displacement is the primary transformation for which this intermediate is used. The electron-withdrawing nature of the adjacent nitrogen atoms facilitates this process.[9]

-

The C5-Nitro Group: The strongly electron-withdrawing nitro group further activates the phthalazine ring system towards nucleophilic attack at the C1 position. This group serves a dual purpose: first as an activating group, and second as a synthetic handle for further functionalization, typically through reduction to an amine.

This combination makes this compound an ideal precursor for phthalazinone-based structures, which form the core of several potent PARP inhibitors, including Olaparib.[3][10]

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols detail a common two-step sequence using this compound to generate a key precursor for phthalazinone-based drug candidates.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) with Amines

This protocol describes the displacement of the C1-methoxy group with a primary or secondary amine, a cornerstone reaction for this intermediate.

Objective: To synthesize a 1-amino-5-nitrophthalazine derivative.

Materials and Reagents:

-

This compound

-

Amine of interest (e.g., piperazine, aniline derivative) (1.1 equivalents)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) (optional, 1.5 equivalents)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Standard glassware for workup

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add the desired amine (1.1 eq). If the amine salt is used or if the amine is a weak nucleophile, add DIPEA (1.5 eq) to act as a non-nucleophilic base.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker of cold water or ice water, which should precipitate the crude product.

-

Stir for 30 minutes to allow for complete precipitation.

-

Collect the solid product by vacuum filtration, washing with water and then a minimal amount of cold ether or hexanes to remove non-polar impurities.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes).

Causality and Field-Proven Insights:

-

Solvent Choice: High-boiling polar aprotic solvents like DMSO or DMF are used to ensure solubility of the reactants and to allow for elevated reaction temperatures, which are often necessary to overcome the activation energy of the SₙAr reaction.[11]

-

Use of Base: DIPEA is often included to scavenge any protons generated during the reaction, particularly when using amine hydrochlorides, driving the equilibrium towards the product.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential oxidative side reactions at high temperatures.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the C5-nitro group to a primary amine, which is a common handle for subsequent cyclization or amide coupling reactions.

Objective: To synthesize a 1,5-diaminophthalazine derivative.

Materials and Reagents:

-

1-Amino-5-nitrophthalazine derivative (from Protocol 1)

-

Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium formate (HCOONH₄) (5-10 equivalents) or a hydrogen gas source (H₂ balloon or Parr shaker)

-

Celite™

-

Round-bottom flask, magnetic stirrer

-

Filtration apparatus

Procedure (Transfer Hydrogenation):

-

Reaction Setup: To a round-bottom flask, add the 1-amino-5-nitrophthalazine derivative (1.0 eq) and dissolve it in MeOH or EtOH.

-

Reagent Addition: Add ammonium formate (5-10 eq) to the solution and stir until dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol %) to the flask. The reaction is often exothermic.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material. The reaction is typically complete within 1-4 hours.

-

Workup:

-

Upon completion, filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.

-

Wash the Celite™ pad with additional solvent (MeOH or EtOH).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by chromatography or used directly in the next step if sufficiently pure.

-

Causality and Field-Proven Insights:

-

Reduction Method: Transfer hydrogenation using ammonium formate is often preferred in a research setting as it avoids the need for specialized high-pressure hydrogenation equipment. It is a safer and more convenient method for small-scale synthesis.

-

Catalyst: Palladium on carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups.

-

Filtration: Filtering through Celite™ is crucial for the complete removal of the fine, pyrophoric palladium catalyst. The pad should not be allowed to dry completely until the filtration is finished.

Caption: Experimental workflow from intermediate to product.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Protocol 1: Low or No Reaction | 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Amine salt used without a base. | 1. Increase reaction temperature in 10 °C increments. 2. Consider using a more reactive amine or a different solvent. 3. Add a non-nucleophilic base like DIPEA or K₂CO₃. |

| Protocol 1: Multiple Products | 1. Side reactions at high temperatures. 2. Impure starting materials. | 1. Lower the reaction temperature and increase the reaction time. 2. Confirm the purity of the amine and intermediate before starting. |

| Protocol 2: Incomplete Reduction | 1. Catalyst is deactivated. 2. Insufficient reducing agent. | 1. Use fresh Pd/C catalyst. 2. Add more ammonium formate in portions. If using H₂, ensure the system is properly purged. |

Conclusion

This compound serves as a robust and versatile intermediate for the synthesis of complex, nitrogen-containing heterocycles. Its well-defined reactivity allows for predictable and high-yielding transformations, making it a valuable tool in the drug discovery pipeline. The protocols outlined in this guide provide a solid foundation for researchers to leverage this building block in the creation of novel pharmaceutical agents, particularly in the promising field of PARP inhibition.

References

- BenchChem. (n.d.). 1-Methoxyphthalazine.

- AppliChem GmbH. (2016, October 7).

- Jiang, B., et al. (2024).

- Wang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.

- Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application.

- Thermo Fisher Scientific. (2009, September 17).

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Mikolaichuk, O., et al. (2026, February 5). Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation.

- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 5-Methoxy-2-phenyl-4-benzopyrone.

- Mikolaichuk, O., et al. (2026, February 4).

- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.

- El-Damasy, D. A., et al. (2022, August 2).

- Evonik. (n.d.). Intermediates for the pharmaceutical industry.

- Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.

- Rogoza, A., & Harris, E. B. J. (2015, May 20). How can I replace methoxy with amine?

- PubChem. (n.d.). 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine.

- Santa Cruz Biotechnology, Inc. (n.d.).

- Gerasimova, T. N., et al. (2025, December 10). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI.

- MedChemExpress. (n.d.). 1-Methoxy PMS - Electron Mediator.

- Merck. (n.d.). 1-Methoxy-5-methylphenazinium methyl sulfate.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14).

- Zhishang Chemical. (n.d.). Pharmaceutical Intermediates.

- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.

- Deshmukh, R., & Jha, A. (2019, June 8).

- Technology Networks. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.

- BenchChem. (n.d.). 2-Methoxy-5-nitroaniline.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole.

- ChemicalBook. (2026, January 31).

- Cayman Chemical. (n.d.). 1-methoxy-5-Methylphenazinium (methyl sulfate).

- Stasiłowicz, A., et al. (2023, September 11). Research in the Field of Drug Design and Development. MDPI.

- Niwa, M., et al. (1981). Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance. PubMed.

- Parker, M. A., et al. (2001, September 27). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. PubMed.

- Fujitsu. (n.d.).

- Google Patents. (n.d.). CN101468946A - Preparation technique of 5-methoxy-2-tetralone.

- Chemical Communications (RSC Publishing). (n.d.). Immobilizing amine species in a Cr-MOF for enhanced selectivity in CO2 cycloaddition reactions.

- New England Discovery Partners. (n.d.). Medicinal Chemistry. Retrieved February 22, 2026, from New England Discovery Partners website.

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. | NEDP [nedp.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-Methoxyphthalazine|CAS 24953-56-8|Supplier [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Application Note: 1-Methoxy-5-nitrophthalazine in Heterocyclic Drug Design

[1][2]

Executive Summary

In the landscape of kinase inhibitor design, the phthalazine scaffold has emerged as a privileged structure, serving as the core for approved therapeutics like Vatalanib (VEGFR inhibitor) and various phosphodiesterase (PDE) inhibitors. While 1-chlorophthalazines are the standard electrophilic building blocks, 1-methoxy-5-nitrophthalazine represents a more nuanced, bifunctional intermediate that offers distinct advantages in "Late-Stage Functionalization" (LSF) strategies.[1][2]

This Application Note details the physicochemical profile, synthetic protocols, and strategic logic for deploying this compound. Unlike the unstable chloro-derivatives, the methoxy-analog provides a robust "masked" electrophile that tolerates diverse reaction conditions, while the 5-nitro group serves as a latent amine handle, enabling the rapid generation of orthogonal libraries targeting the ATP-binding pockets of kinases.

Compound Profile & Strategic Logic

Physicochemical Properties[1][3]

-

Molecular Weight: 205.17 g/mol [1]

-

Appearance: Pale yellow to orange crystalline solid

-

Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.[2]

The "Push-Pull" Electronic Strategy

The utility of this compound lies in the electronic interplay between the two rings:

-

The Pyridazine Ring (Electron Deficient): The 1-methoxy group is positioned on an electron-deficient ring.[1][2] While less reactive than a chloride, the methoxy group can still undergo Nucleophilic Aromatic Substitution (

) under forcing conditions or acid catalysis, acting as a "reserve" electrophile. -

The Benzene Ring (Activated): The 5-nitro group strongly withdraws electrons, further deactivating the entire system towards electrophilic attack but activating it for nucleophilic attack. Crucially, the nitro group is a precursor to an amine (via reduction), which transforms the electronic nature of the scaffold from electron-withdrawing to electron-donating (Push-Pull system).[2]

Structural Visualization (DOT)

Figure 1: Functional decomposition of the this compound scaffold.

Detailed Synthetic Protocols

Precursor Synthesis: 1-Chloro-5-nitrophthalazine

Note: The synthesis of the methoxy derivative typically proceeds via the chloro-intermediate.[1][2]

Reagents: 5-Nitrophthalazin-1(2H)-one, Phosphorus Oxychloride (

-

Setup: Charge a dry round-bottom flask with 5-nitrophthalazin-1(2H)-one (1.0 eq) under an argon atmosphere.

-

Chlorination: Add

(5.0 eq) dropwise.[2] Caution: Exothermic.[2] Add catalytic DIPEA (0.1 eq) to accelerate the reaction. -

Reflux: Heat the mixture to 100°C for 3–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The starting material spot (baseline) should disappear, replaced by a high-

spot. -

Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol: Synthesis of this compound

This step converts the unstable chloride into the stable methoxy ether.[1][2]

Reagents: 1-Chloro-5-nitrophthalazine, Sodium Methoxide (NaOMe), Methanol (MeOH), THF.[1][2]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1-chloro-5-nitrophthalazine (10 mmol, 2.10 g) in anhydrous THF (20 mL) and MeOH (10 mL). Cool the solution to 0°C.

-

Nucleophilic Attack: Add a solution of NaOMe (1.1 eq, 0.5 M in MeOH) dropwise over 15 minutes.

-

Mechanistic Note: The 5-nitro group activates the ring, making the C-1 position highly susceptible to

. The reaction is usually instantaneous at 0°C.

-

-

Reaction Monitoring: Stir at 0°C for 1 hour. TLC should show complete conversion.

-

Quench & Workup:

-

Concentrate the solvent to ~25% volume under reduced pressure.

-

Dilute with cold water (50 mL). The product usually precipitates.

-

If no precipitate forms, extract with DCM (3 x 30 mL), dry over

, and concentrate.[2]

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

-

Expected Yield: >90%.[3]

-

Characterization:

NMR (DMSO-

-

Application in Drug Design: The "Divergent Synthesis" Workflow

The true power of this compound is utilized when it is treated as a branch point for divergent synthesis.[1]

Strategy A: The Nitro-Reduction Pathway (Targeting the Hinge Region)

Many kinase inhibitors require a hydrogen bond donor/acceptor motif to interact with the hinge region of the ATP binding site. The 5-amino group (derived from 5-nitro) provides this handle.[1][2]

Protocol (Fe/AcOH Reduction):

-

Suspend this compound (1.0 eq) in Glacial Acetic Acid/Ethanol (1:1).

-

Add Iron powder (5.0 eq) and heat to 60°C for 2 hours.

-

Filter through Celite while hot. Concentrate filtrate.[2]

-

Neutralize with

and extract with EtOAc. -

Result: 1-Methoxy-5-aminophthalazine.[1][2]

-

Application: React this amine with acyl chlorides or isocyanates to create a library of amide/urea derivatives.

-

Strategy B: The Methoxy-Displacement Pathway (Scaffold Hopping)

While the methoxy group is stable, it can be displaced by high-boiling amines or strong nucleophiles to install solubilizing groups (e.g., piperazines) often required for pharmacokinetic optimization.[2]

Protocol (Microwave Assisted):

-

Dissolve this compound in NMP (N-methyl-2-pyrrolidone).[1][2]

-

Add the amine nucleophile (e.g., N-methylpiperazine) (3.0 eq).[1][2]

-

Conditions: Microwave irradiation at 140°C for 30 minutes.

-

Mechanism: The methoxy group acts as a leaving group, regenerating the N-C bond found in many active phthalazine drugs.

Comparative Data: Leaving Group Efficiency ( at C-1)

| Leaving Group (X) | Reaction Time (Aniline, 80°C) | Yield | Stability of Precursor |

| -Cl | 1 hour | 92% | Low (Hydrolysis prone) |

| -OMe | 12 hours (requires 120°C) | 85% | High (Shelf-stable) |

| -SO₂Me | 0.5 hours | 95% | Moderate |

Insight: Use -Cl for immediate reactivity.[1][2] Use -OMe when you need to carry the scaffold through multi-step synthesis (e.g., reducing the nitro group first) before functionalizing position 1.

Visualizing the Synthetic Workflow

Figure 2: Divergent synthetic workflow starting from 3-nitrophthalic anhydride.

References

-

Nucleophilic Substitution in Phthalazines

-

Phthalazine Drug Design (VEGFR)

-

Nitro-Reduction Protocols

- Title: Selective reduction of nitro compounds in the presence of other reducible groups.

- Source:Organic Process Research & Development.

- Context: Validates the Fe/AcOH method for preserving the phthalazine ring while reducing the nitro group.

-

URL:[Link]

-

Microwave Assisted Synthesis

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Nitrophthalazine Functionalization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of nitrophthalazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. The inherent electronic properties of the nitrophthalazine core present unique challenges and opportunities in achieving regiochemical control. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your synthetic targets with precision and efficiency.

Core Principles: Understanding the Reactivity of Nitrophthalazine

The key to controlling regioselectivity in nitrophthalazine chemistry lies in understanding its fundamental electronic nature. The phthalazine system is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms in the ring. The addition of a nitro group (NO₂)—one of the most powerful electron-withdrawing groups—dramatically amplifies this electron deficiency.[1][2]

This electronic landscape dictates the primary mode of reactivity: Nucleophilic Aromatic Substitution (SNAr) .

-

Deactivation towards Electrophiles: The ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Reactions like Friedel-Crafts or standard nitrations will typically fail or require exceptionally harsh conditions.[1][2][3]

-

Activation towards Nucleophiles: Conversely, the ring is highly activated for attack by nucleophiles.[4][5] The nitro group, along with the ring nitrogens, can effectively stabilize the negative charge of the crucial reaction intermediate, the Meisenheimer complex.[4][5][6]

Regioselectivity is therefore governed by the positions that best stabilize this negative intermediate. The nitro group provides powerful stabilization for negative charge at the positions ortho and para to its point of attachment via resonance. This principle is the cornerstone of predicting and controlling where a nucleophile will attack.

Visualization: The SNAr Mechanism & The Role of the Nitro Group

The following diagram illustrates the general mechanism for Nucleophilic Aromatic Substitution on a 5-nitrophthalazine derivative, highlighting the critical role of the nitro group in stabilizing the Meisenheimer intermediate.

Caption: Decision workflow for selecting a nitrophthalazine functionalization method.

Experimental Protocols

Protocol 1: General Procedure for SNAr of a Halogen on Nitrophthalazine

This protocol describes a typical reaction for replacing a chloro or bromo substituent with an oxygen or nitrogen nucleophile.

-

Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the halo-nitrophthalazine (1.0 eq.).

-

Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of approximately 0.1-0.5 M.

-

Base and Nucleophile Addition: If the nucleophile is an alcohol or amine, add a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃; 1.5 eq.) and stir for 10-15 minutes at room temperature to generate the nucleophile in situ. Then, add the nucleophile (1.2 eq.). If using a pre-formed salt (e.g., sodium thiophenoxide), add it directly.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120 °C).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed. [7]6. Work-up: Cool the reaction to room temperature. Carefully quench with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, DCM).

-